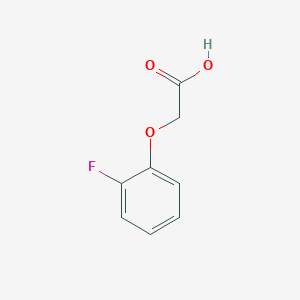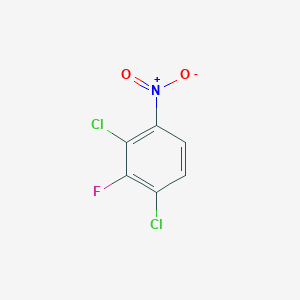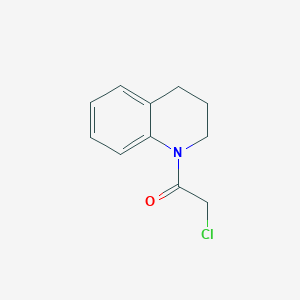
2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
概述
描述
2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system with a chloro-substituted ethanone group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is the biological membrane systems of the phytopathogen Pythium recalcitrans . This compound has shown significant antioomycete activity against this pathogen .
Mode of Action
The compound interacts with the biological membrane systems of P. recalcitrans, leading to their disruption . This disruption is likely the primary mode of action for this compound .
Biochemical Pathways
The disruption of the biological membrane systems suggests that the compound may interfere with essential cellular processes such as nutrient uptake, waste excretion, and cellular signaling .
Result of Action
The disruption of the biological membrane systems of P. recalcitrans by this compound results in significant antioomycete activity . In vitro, the compound has shown potency against P. recalcitrans with an EC50 value of 14 mM . In vivo, it has exhibited a preventive efficacy of 75.4% at a dose of 2.0 mg/pot .
Action Environment
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves the reaction of 3,4-dihydroquinoline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products:
- Substituted quinoline derivatives
- Carboxylic acids
- Tetrahydroquinoline derivatives
科学研究应用
2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.
Agrochemicals: It is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: The compound is utilized in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
相似化合物的比较
- 3,4-Dihydroquinolin-2-one
- 2-Chloroquinoline
- 1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone
Comparison: 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to the presence of both the chloro and ethanone groups, which confer distinct reactivity and biological activity. Compared to 3,4-dihydroquinolin-2-one, the chloro group in this compound enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions. Compared to 2-chloroquinoline, the presence of the ethanone group in this compound provides additional sites for chemical modification and biological interaction.
属性
IUPAC Name |
2-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCLPENRFAHENT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286493 | |
| Record name | 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28668-58-8 | |
| Record name | 28668-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
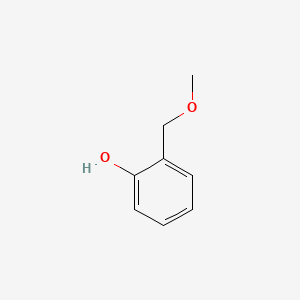
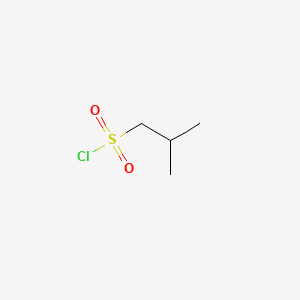
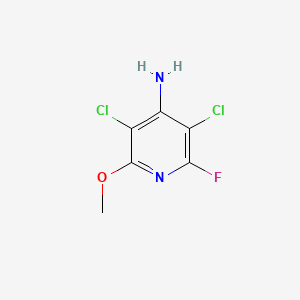
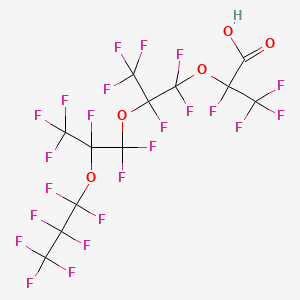

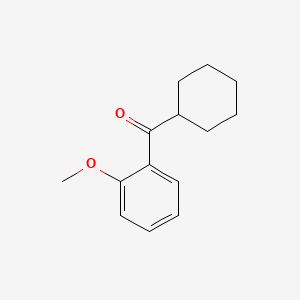
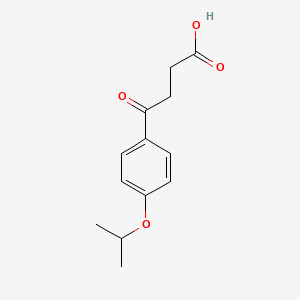

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)
![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)
![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)
